Antimicrobial Potency: 12-Fold Lower Activity Than Active (S,S)-Enantiomer
The antimicrobial activity of ethambutol stereoisomers against Mycobacterium tuberculosis is highly stereospecific. The meso-form (R,S)-ethambutol is reported to be 12-fold less potent than the clinically utilized (S,S)-enantiomer [1]. An alternative source reports a 16-fold difference, underscoring the significant but variable quantitative gap in activity [2]. The (S,S)-form is 500 times more active than the (R,R)-enantiomer, further contextualizing the meso-form's intermediate, yet clinically insufficient, potency [1].
| Evidence Dimension | Relative Antimicrobial Potency against M. tuberculosis |
|---|---|
| Target Compound Data | 1x (reference baseline for meso-form activity comparison) |
| Comparator Or Baseline | (S,S)-Ethambutol: 12x to 16x more potent |
| Quantified Difference | 12- to 16-fold lower potency for the meso-form |
| Conditions | In vitro antibacterial assays |
Why This Matters
This quantifies the meso-form's unsuitability as a therapeutic agent and justifies its primary use as an analytical impurity standard.
- [1] Chiralpedia. (2022). Ethambutol. Chirality and Biological Activity. View Source
- [2] Vardanyan, R. S., & Hruby, V. J. (2006). Synthesis of Essential Drugs. Chapter: Ethambutol. Elsevier. pp. 401-432. View Source
